molecular formula C19H19N3O2 B2950065 N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide CAS No. 1795443-52-5

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide

Cat. No.: B2950065
CAS No.: 1795443-52-5
M. Wt: 321.38
InChI Key: QLJMPZZIXNZTTJ-UHFFFAOYSA-N
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Description

N-(2-{8-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. The phenyl ring at the 2-position is further functionalized with an oxolane-3-carboxamide moiety. This structural motif is designed to enhance pharmacokinetic properties, including solubility and metabolic stability, while retaining bioactivity common to imidazo[1,2-a]pyridine derivatives.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-5-4-9-22-11-17(20-18(13)22)15-6-2-3-7-16(15)21-19(23)14-8-10-24-12-14/h2-7,9,11,14H,8,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJMPZZIXNZTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include elevated temperatures and the use of neutral or weakly basic organic solvents. Industrial production methods may involve the use of solid support catalysts such as Al2O3 and TiCl4 to enhance the yield and purity of the final product .

Chemical Reactions Analysis

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents such as sodium borohydride. The compound can also undergo halogenation reactions with bromine and iodine, leading to the formation of 3-halo derivatives . These reactions are typically carried out under mild conditions to prevent degradation of the compound.

Mechanism of Action

The mechanism of action of N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting CDKs, which are crucial for cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound modulates GABA A receptors, which are involved in neurotransmission and can have anxiolytic and sedative effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives ()
  • Key Features : Bromine at the 8-position and fluorine on the phenyl ring.
  • Comparison: The bromine substituent increases molecular weight (vs. Fluorine’s electronegativity could improve membrane permeability but reduce solubility compared to the oxolane group.
  • Synthesis : Uses 3-bromopyridine-2-amine and zinc dust, differing from the target compound’s likely coupling strategies .
(b) Diethyl 8-Cyano-7-(4-Nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
  • Key Features: Nitro and cyano groups, tetrahydroimidazo ring, and ester functionalities.
  • The tetrahydroimidazo ring reduces aromaticity, possibly lowering binding affinity to planar targets compared to the fully aromatic target compound.
  • Analytical Data : Characterized by NMR, IR, and HRMS, similar to the target compound’s expected profiling .
(c) Thiazolidinone-Linked Analogues ()
  • Key Features: Thiazolidinone ring fused to imidazo[1,2-a]pyridine.
  • Comparison: The thiazolidinone moiety is a known pharmacophore for antidiabetic and anti-inflammatory activity, whereas the oxolane carboxamide may favor CNS applications. Steric hindrance from the thiazolidinone could reduce bioavailability compared to the more compact oxolane group .
(d) Tetrahydroimidazo[1,2-a]pyridine with Trifluoromethyl Benzenesulfonamide ()
  • Key Features : Sulfonamide group and tetrahydroimidazo ring.
  • Comparison: The sulfonamide’s strong electron-withdrawing nature contrasts with the carboxamide’s moderate polarity, affecting solubility and hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 8-Bromo Analogue () Thiazolidinone Analogue ()
Molecular Weight ~350–400 g/mol (estimated) Higher (Br adds ~80 g/mol) Similar
Solubility Moderate (oxolane enhances) Low (fluorine reduces) Low (thiazolidinone)
Metabolic Stability High (methyl resists oxidation) Low (Br susceptible to metabolism) Moderate
Electron Effects Electron-donating (methyl) Electron-withdrawing (Br, F) Mixed (thiazolidinone)

Biological Activity

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H17N3O2
  • Molecular Weight : 321.4 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminopyridines with appropriate carboxylic acids or their derivatives. The methods employed are often environmentally friendly, utilizing solvent-free conditions and microwave irradiation for enhanced efficiency and yield.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antiviral and Antibacterial Properties

Studies have shown that this compound possesses potential antiviral and antibacterial effects. It has been investigated for its ability to inhibit specific viral replication processes, which may provide therapeutic avenues for treating viral infections. For instance, preliminary data suggests that it can disrupt the lifecycle of certain viruses by targeting their replication machinery.

Anticancer Activity

The compound has also been explored for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor. CDKs are critical regulators of the cell cycle, and their inhibition can lead to reduced cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.

The mechanism through which this compound exerts its anticancer effects primarily involves the inhibition of key signaling pathways associated with cell growth and survival. Specifically, its role as a CDK inhibitor disrupts cell cycle progression in cancer cells, leading to cell death.

Summary of Biological Activities

Activity Type Description
AntiviralInhibits viral replication processes; potential therapeutic applications.
AntibacterialExhibits antibacterial properties against various pathogens.
AnticancerActs as a CDK inhibitor; induces apoptosis in cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Antiviral Activity : In a study examining its effects on influenza virus replication, the compound demonstrated significant inhibition at concentrations below 10 µM.
  • Anticancer Efficacy : A series of in vitro assays revealed that treatment with this compound led to a dose-dependent reduction in viability across multiple cancer cell lines, including breast and colon cancer models.
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of CDKs, confirming its role as an inhibitor.

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